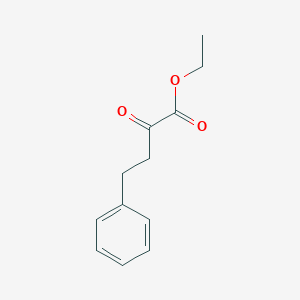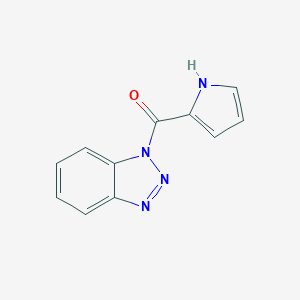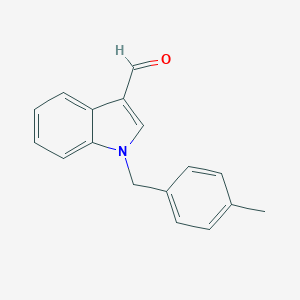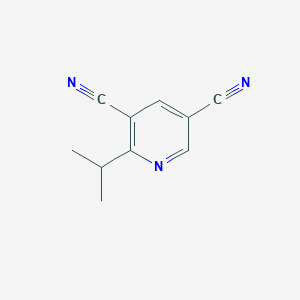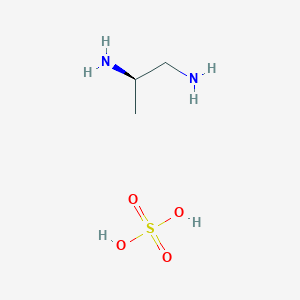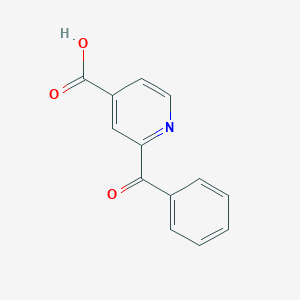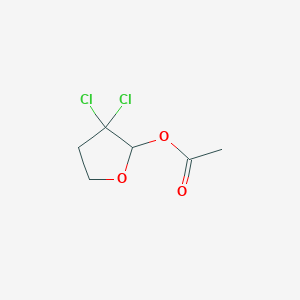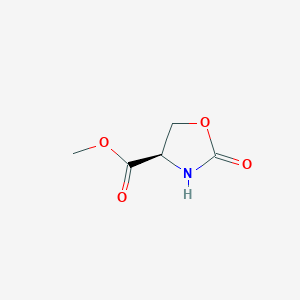![molecular formula C24H33Br3N4S2 B114756 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide CAS No. 144085-64-3](/img/structure/B114756.png)
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenylpyrimidines and has shown potential in various applications, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent and to have neuroprotective effects.
実験室実験の利点と制限
The advantages of using 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide in lab experiments include its potential as a tool compound in drug discovery and its ability to act as a fluorescent probe for imaging biological systems. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide. These include further studies on its mechanism of action, its potential as an anticancer agent, and its use as a fluorescent probe for imaging biological systems. Additionally, research could focus on optimizing its synthesis method and exploring its potential in other scientific research applications.
Conclusion
In conclusion, 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is complex, but it has advantages such as its potential as a tool compound in drug discovery and its ability to act as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
合成法
The synthesis of 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide involves several steps. The first step is the reaction of 2,4-dichloro-5-(2-dimethylaminoethylthio)pyrimidine with 2-bromo-3-nitrothiophene in the presence of a base to form 2-(3-(2-(3-(2-(dimethylamino)ethylthio)phenyl)pyrimidin-4-yl)phenylsulfanyl)-N,N-dimethylethanamine. The final product is obtained by reacting the intermediate with hydrobromic acid.
科学的研究の応用
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide has shown potential in various scientific research applications. It has been used as a tool compound in drug discovery and medicinal chemistry. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
特性
CAS番号 |
144085-64-3 |
|---|---|
製品名 |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
分子式 |
C24H33Br3N4S2 |
分子量 |
681.4 g/mol |
IUPAC名 |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
InChI |
InChI=1S/C24H30N4S2.3BrH/c1-27(2)13-15-29-21-9-5-7-19(17-21)23-11-12-25-24(26-23)20-8-6-10-22(18-20)30-16-14-28(3)4;;;/h5-12,17-18H,13-16H2,1-4H3;3*1H |
InChIキー |
PHLWGQBNOIGCQR-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
正規SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
同義語 |
2-[3-[4-[3-(2-dimethylaminoethylsulfanyl)phenyl]pyrimidin-2-yl]phenyl] sulfanyl-N,N-dimethyl-ethanamine trihydrobromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



